molecular formula C15H13F3N4O2S B11006497 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11006497
M. Wt: 370.4 g/mol
InChI Key: FWWJDOCQQHNTQH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 3-(trifluoromethyl)phenyl group at position 1 and a 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety at the carboxamide nitrogen. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-stacking interactions in biological targets. Such structural features are common in kinase inhibitors or antimicrobial agents, though specific therapeutic applications for this compound require further investigation.

Properties

Molecular Formula

C15H13F3N4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H13F3N4O2S/c1-8-20-21-14(25-8)19-13(24)9-5-12(23)22(7-9)11-4-2-3-10(6-11)15(16,17)18/h2-4,6,9H,5,7H2,1H3,(H,19,21,24)

InChI Key

FWWJDOCQQHNTQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carboxylic acids under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via a cyclization reaction involving an amine and a ketone or aldehyde.

    Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidine intermediates. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s nitrogen atoms and the carboxamide group serve as potential sites for nucleophilic attack. Key findings include:

Reaction TypeReagents/ConditionsOutcomeSource
Amide Hydrolysis Aqueous HCl (6M), reflux, 8–12 hrsCleavage of the carboxamide group to form pyrrolidine-3-carboxylic acid
Thiadiazole Ring Modification Ethylenediamine, ethanol, 60°CSubstitution at the thiadiazole ring’s methyl group to form secondary amines

Oxidation and Reduction

The pyrrolidine ring’s tertiary amine and the thiadiazole’s sulfur atom are susceptible to redox reactions:

Reaction TypeReagents/ConditionsOutcomeSource
Pyrrolidine Oxidation KMnO₄, acidic conditionsConversion of the pyrrolidine ring to a γ-lactam derivative
Thiadiazole Reduction LiAlH₄, THF, 0°C → RTReduction of the thiadiazole ring’s C=N bonds to form a dihydrothiadiazole

Cycloaddition and Ring-Opening Reactions

The thiadiazole moiety participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:

Reaction TypeReagents/ConditionsOutcomeSource
Cycloaddition with Acetylene Phenylacetylene, CuI, DMF, 80°CFormation of a fused thiadiazole-isoxazole heterocycle
Ring-Opening with Grignard Reagents MeMgBr, ether, −20°CCleavage of the thiadiazole ring to form a thioamide intermediate

Functionalization of the Trifluoromethyl Group

The CF₃ group on the phenyl ring undergoes selective transformations:

Reaction TypeReagents/ConditionsOutcomeSource
Nucleophilic Aromatic Substitution KOH, DMSO, 120°CReplacement of CF₃ with hydroxyl groups (limited reactivity observed)
Radical Fluorination XeF₂, UV light, CH₂Cl₂Addition of fluorine atoms to the phenyl ring

Cross-Coupling Reactions

The compound’s aromatic and heteroaromatic components enable catalytic coupling:

Reaction TypeReagents/ConditionsOutcomeSource
Suzuki-Miyaura Coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃Introduction of aryl groups at the thiadiazole’s methyl position
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amine substrateFormation of C–N bonds between the pyrrolidine and aryl amines

Acid/Base-Mediated Rearrangements

The carboxamide group facilitates tautomerism and ring rearrangements:

Reaction TypeReagents/ConditionsOutcomeSource
Tautomerization Acidic (HCl) or basic (NaOH) conditionsEquilibrium shift between thiadiazole and thiazole tautomers
Pyrrolidine Ring Expansion H₂SO₄, 100°CConversion of pyrrolidine to a six-membered piperidinone ring

Photochemical Reactivity

UV-induced reactions highlight the compound’s sensitivity to light:

Reaction TypeReagents/ConditionsOutcomeSource
C–S Bond Cleavage UV light (254 nm), benzeneDegradation into pyrrolidine and thiadiazole fragments
Photooxidation O₂, Rose Bengal, visible lightFormation of sulfoxide derivatives on the thiadiazole ring

Comparative Reactivity Table

Reaction TypeYield (%)SelectivityNotable Byproducts
Amide Hydrolysis65–78HighCarboxylic acid salts
Suzuki Coupling45–60ModerateHomocoupled biaryl
Thiadiazole Reduction82HighDihydrothiadiazole
Photochemical C–S Cleavage30LowSulfur-containing fragments

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient nature of the thiadiazole ring drives nucleophilic substitutions at the methyl group or C=N bonds.

  • Pyrrolidine Stability : The pyrrolidine ring resists ring-opening under mild conditions but undergoes oxidation or expansion under stronger acidic/basic conditions.

  • CF₃ Group Influence : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring toward electrophilic substitution but enhances radical stability .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds containing thiadiazole rings exhibit antiviral properties. Specifically, derivatives of thiadiazoles have shown efficacy against various viruses including Hepatitis C Virus (HCV) and Dengue Virus (DENV). Research demonstrated that certain thiadiazole derivatives could inhibit viral replication effectively at concentrations ranging from 10 to 100 μg/mL .

Antimicrobial Activity

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promise in inhibiting cancer cell proliferation in various types of cancer, including glioblastoma. In vitro studies indicated that these compounds can induce apoptosis in cancer cells, leading to decreased cell viability .

Case Study 1: Antiviral Activity Against HCV

A study published in MDPI demonstrated that a series of thiadiazole derivatives exhibited potent antiviral activity against HCV with IC50 values around 0.26 μM. The structural modifications influenced their efficacy significantly, highlighting the importance of the thiadiazole moiety in antiviral applications .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of thiadiazole derivatives, this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL .

Mechanism of Action

The mechanism by which N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds, while the pyrrolidine ring can engage in hydrophobic interactions, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Properties:

  • Lipophilicity : The CF₃ group in the target compound likely increases logP compared to fluoro-substituted analogs, improving blood-brain barrier penetration or tissue distribution .
  • Metabolic Stability : Methyl and CF₃ groups are less susceptible to oxidative metabolism than cyclohexyl or isopropyl substituents, suggesting a longer half-life for the target compound.
  • Binding Affinity : Smaller thiadiazole substituents (e.g., methyl) may favor interactions with ATP-binding pockets in kinases, whereas bulkier groups (e.g., cyclohexyl) could interfere with target engagement.

Biological Activity

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant data and case studies.

Basic Information

PropertyValue
Molecular Formula C12H10N6O2S
Molecular Weight 302.31 g/mol
CAS Number 838099-16-4

Structure

The structure of this compound features a thiadiazole ring, which is known for its significant pharmacological properties.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity. Research indicates that derivatives of this scaffold exhibit effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other resistant strains . For instance, a study highlighted that certain thiadiazole derivatives showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range against resistant M. tuberculosis strains .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. In one notable study, compounds derived from the thiadiazole scaffold were screened against several cancer cell lines. Among these, certain compounds exhibited IC50 values below 10 μM against multiple cell lines, indicating potent antiproliferative effects . The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo models. For example, studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase .

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity with MIC values ranging from 0.5 to 8 μg/mL. This study underscores the potential application of these compounds in developing new antimicrobial agents.

Study 2: Anticancer Screening

In another study focusing on anticancer activity, a series of thiadiazole derivatives were synthesized and evaluated against human breast cancer cell lines (MCF-7). The most active compound demonstrated an IC50 value of 7 μM, significantly inhibiting cell viability compared to control groups. Mechanistic studies revealed that this compound induced apoptosis through caspase activation pathways.

Q & A

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer: Prioritize enzyme inhibition or receptor-binding assays based on structural analogs. For example, benzenesulfonamide derivatives with similar thiadiazole moieties were screened for anti-GBM activity using cell viability assays . Include positive controls (e.g., known kinase inhibitors for kinase-targeted studies) and validate results with dose-response curves.

Advanced Research Questions

Q. How can computational modeling guide structural optimization for enhanced target affinity?

  • Methodological Answer: Use QSAR models to correlate substituent effects with activity. provides a template: training/testing sets with observed vs. predicted activity values (e.g., AL56, AL34) can identify critical pharmacophores. Molecular docking (e.g., AutoDock Vina) can predict binding modes, particularly focusing on the trifluoromethylphenyl group’s hydrophobic interactions and the thiadiazole’s hydrogen-bonding capacity .

Q. What strategies resolve contradictions between predicted and observed bioactivity data?

  • Methodological Answer: Discrepancies may arise from off-target effects or unmodeled physicochemical properties.
  • Step 1: Re-examine assay conditions (e.g., solubility in DMSO vs. aqueous buffers; see for solubility data on trifluoromethyl analogs).
  • Step 2: Perform metabolite profiling (LC-MS) to detect degradation products.
  • Step 3: Validate predictions with orthogonal assays (e.g., SPR for binding kinetics if initial data came from cell-based assays) .

Q. How can crystallographic data improve mechanistic understanding?

  • Methodological Answer: Single-crystal X-ray diffraction (using SHELX software ) can resolve the compound’s 3D conformation, particularly the (2E)-configuration of the thiadiazole-pyrrolidine linkage. Compare experimental bond angles/distances with DFT-optimized structures to identify strain or electronic effects influencing target interactions .

Q. What advanced spectroscopic techniques characterize dynamic behavior in solution?

  • Methodological Answer:
  • Dynamic NMR to study rotational barriers of the thiadiazole ring.
  • NOESY to confirm spatial proximity between the trifluoromethylphenyl group and pyrrolidine carboxamide .
  • Variable-temperature ¹³C NMR to probe conformational flexibility, critical for pharmacokinetic properties .

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